molecular formula C22H16O5S B11414592 7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-methylbenzoate

7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 2-methylbenzoate

Cat. No.: B11414592
M. Wt: 392.4 g/mol
InChI Key: ZZHTWFZJZYZVPJ-UHFFFAOYSA-N
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Description

7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-METHYLBENZOATE is a complex organic compound that belongs to the class of benzoxathiol derivatives This compound is characterized by the presence of a methoxyphenyl group, a benzoxathiol ring, and a methylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-METHYLBENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylglyoxal with 2-mercaptobenzoic acid under acidic conditions to form the benzoxathiol ring. This intermediate is then esterified with methylbenzoic acid in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-METHYLBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution can occur on the methoxyphenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-METHYLBENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-METHYLBENZOATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-METHYLBENZOATE is unique due to its specific combination of functional groups and the presence of both benzoxathiol and methoxyphenyl moieties

Properties

Molecular Formula

C22H16O5S

Molecular Weight

392.4 g/mol

IUPAC Name

[7-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-methylbenzoate

InChI

InChI=1S/C22H16O5S/c1-13-5-3-4-6-17(13)21(23)26-16-11-18(14-7-9-15(25-2)10-8-14)20-19(12-16)28-22(24)27-20/h3-12H,1-2H3

InChI Key

ZZHTWFZJZYZVPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=C(C=C4)OC

Origin of Product

United States

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